molecular formula C10H10O6 B230345 Prephenic acid CAS No. 126-49-8

Prephenic acid

Cat. No.: B230345
CAS No.: 126-49-8
M. Wt: 226.18 g/mol
InChI Key: FPWMCUPFBRFMLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions: Prephenic acid is biosynthesized from chorismic acid through a [3,3]-sigmatropic Claisen rearrangement catalyzed by the enzyme chorismate mutase . This reaction is a key step in the shikimate pathway.

Industrial Production Methods: Industrial production of this compound is challenging due to its instability. It is typically produced in small quantities for research purposes rather than on an industrial scale. The compound is often isolated from mutants of Escherichia coli that are unable to convert this compound to phenylpyruvic acid .

Chemical Reactions Analysis

Types of Reactions: Prephenic acid undergoes several types of reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Prephenic acid has several scientific research applications, including:

Mechanism of Action

Prephenic acid exerts its effects through its role in the shikimate pathway. It is formed from chorismic acid by the action of chorismate mutase. The compound can then be converted into phenylpyruvic acid or 4-hydroxyphenylpyruvic acid, which are precursors for phenylalanine and tyrosine, respectively . These amino acids are essential for protein synthesis and various metabolic processes.

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its role as an intermediate in the biosynthesis of both phenylalanine and tyrosine. Its ability to undergo both dehydration and dehydrogenation reactions makes it a versatile compound in the shikimate pathway .

Properties

CAS No.

126-49-8

Molecular Formula

C10H10O6

Molecular Weight

226.18 g/mol

IUPAC Name

1-(2-carboxy-2-oxoethyl)-4-hydroxycyclohexa-2,5-diene-1-carboxylic acid

InChI

InChI=1S/C10H10O6/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14/h1-4,6,11H,5H2,(H,13,14)(H,15,16)

InChI Key

FPWMCUPFBRFMLH-UHFFFAOYSA-N

SMILES

C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O

Canonical SMILES

C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O

126-49-8

physical_description

Solid

Synonyms

1-carboxy-4-hydroxy-2,5-cyclohexadiene-1-pyruvic acid
prephenate
prephenic acid

Origin of Product

United States

Synthesis routes and methods

Procedure details

One assay commonly used to measure chorismate mutase activity is based on the spectrophotometric estimation of phenylpyruvate obtained by acid conversion of the reaction product of prephenate. Metzenberg and Mitchell (1954) Arch Biochem and Biophys 243:374. In this assay, phenylpyruvate is estimated by the absorbance of either the enol-tautomer in alkaline solution (E=17,500 M−1 cm−1 at 320 nm in 1 M NaOH) or the enol-borate complex in either a concentrated solution of sodium borate and arsenate or phosphate (E=9292 M−1 cm−1 at 300 nm). Alternatively, the disappearance of chorismate may be assayed spectrophotometrically. Nishioka and Woodin (1972) Anal Biochem 45:617. The details of these assays and their advantages and disadvantages are described in Gilchrist and Connelly (1987) Methods in Enzymology 142:450-463.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prephenic acid
Reactant of Route 2
Prephenic acid
Reactant of Route 3
Prephenic acid
Reactant of Route 4
Prephenic acid
Reactant of Route 5
Prephenic acid
Reactant of Route 6
Prephenic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.